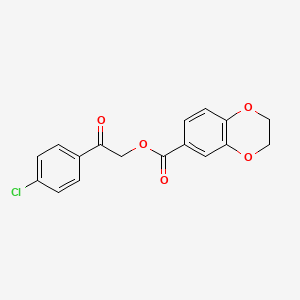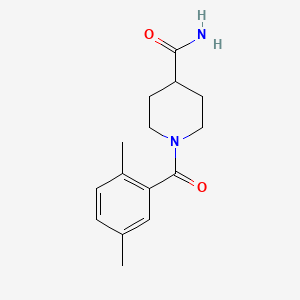![molecular formula C22H21BrN2O3S B5731959 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. BPTES has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment.
Mecanismo De Acción
BPTES inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor of several important metabolites, including glutathione, which plays a crucial role in protecting cells from oxidative stress. Inhibition of glutaminase by BPTES leads to the depletion of glutamate and glutathione, resulting in the accumulation of reactive oxygen species and induction of cell death in cancer cells.
Biochemical and Physiological Effects
BPTES has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells. This selectivity is attributed to the higher expression of glutaminase in cancer cells compared to normal cells. BPTES has also been shown to inhibit the growth of cancer cells in vivo and to enhance the efficacy of other anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTES is a small molecule inhibitor that can be easily synthesized in the lab. Its selectivity for cancer cells and its ability to enhance the efficacy of other anticancer agents make it a promising therapeutic agent for cancer treatment. However, BPTES has some limitations in lab experiments, including its low solubility in water and its instability in biological fluids.
Direcciones Futuras
There are several future directions for the research and development of BPTES. One direction is to improve the solubility and stability of BPTES to enhance its efficacy in vivo. Another direction is to investigate the potential of BPTES in combination with other anticancer agents for the treatment of different types of cancer. Additionally, the development of BPTES analogs with improved selectivity and efficacy is also an area of interest for future research.
Métodos De Síntesis
BPTES can be synthesized through a multistep process involving the reaction of 4-bromobenzyl alcohol with 4-bromophenylacetic acid, followed by the coupling of the resulting intermediate with 5-isopropyl-2-thiophenecarboxylic acid. The final product, BPTES, is obtained through the reaction of the intermediate with 4-aminobenzoyl chloride.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied as a potential therapeutic agent for cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES has been shown to induce cell death in vitro and in vivo. BPTES has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin, by sensitizing cancer cells to these drugs.
Propiedades
IUPAC Name |
2-[[4-[(4-bromophenoxy)methyl]benzoyl]amino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-13(2)19-11-18(20(24)26)22(29-19)25-21(27)15-5-3-14(4-6-15)12-28-17-9-7-16(23)8-10-17/h3-11,13H,12H2,1-2H3,(H2,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJKERZFBBVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({4-[(4-Bromophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)
![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)
![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)

![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)
![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)